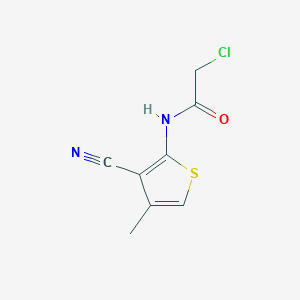

N1-(3-Cyano-4-methyl-2-thienyl)-2-chloroacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-Cyano-4-methyl-2-thienyl)-2-chloroacetamide is a chemical compound that can be synthesized through chloroacetylation of corresponding aryl amines. It is a part of the N-aryl 2-chloroacetamides family, which are known for their reactivity due to the presence of a chlorine atom that can be easily replaced by various nucleophiles .

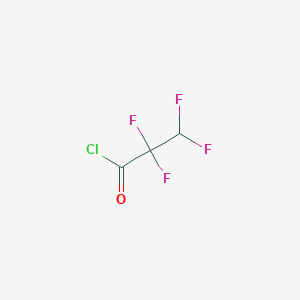

Synthesis Analysis

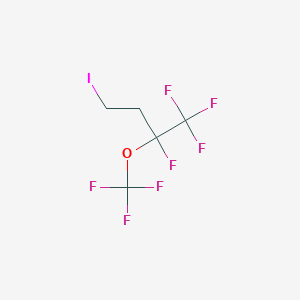

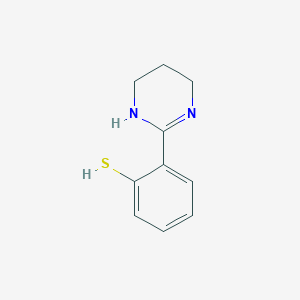

The synthesis of N1-(3-Cyano-4-methyl-2-thienyl)-2-chloroacetamide involves the chloroacetylation of aryl amines. This process is a key step in producing various N-aryl 2-chloroacetamides. The reagent N-Cyanochloroacetamidine, for instance, reacts with conjugated thiolato(selenolato)nitriles to produce regioselective S(Se) alkylation products, which can then undergo the Thorpe reaction to form fused diaminopyrimidines .

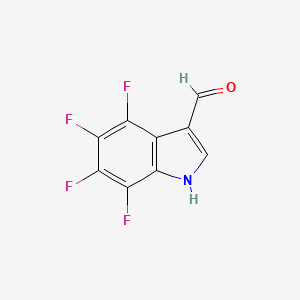

Molecular Structure Analysis

The molecular structure of N1-(3-Cyano-4-methyl-2-thienyl)-2-chloroacetamide is characterized by the presence of a cyano group and a chloroacetamide moiety attached to a thiophene ring. The thiophene ring is a common structure in heterocyclic chemistry, and its substitution patterns are crucial for the chemical reactivity and the formation of various heterocyclic systems .

Chemical Reactions Analysis

The chemical reactivity of N1-(3-Cyano-4-methyl-2-thienyl)-2-chloroacetamide is significant due to the presence of the chloroacetamide group. This group can undergo nucleophilic substitution reactions with oxygen, nitrogen, or sulfur nucleophiles. Such reactions may lead to intramolecular cyclization, resulting in the formation of diverse heterocyclic systems, including imidazole, pyrrole, thiazolidine-4-one, and thiophene .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N1-(3-Cyano-4-methyl-2-thienyl)-2-chloroacetamide are not detailed in the provided papers, it can be inferred from the general behavior of N-aryl 2-chloroacetamides that the compound is likely to be reactive and capable of forming stable heterocyclic structures. The presence of the cyano and chloroacetamide functional groups suggests that the compound would have polar characteristics and could participate in various chemical reactions to expand its molecular complexity .

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-chloro-N-(3-cyano-4-methylthiophen-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2OS/c1-5-4-13-8(6(5)3-10)11-7(12)2-9/h4H,2H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZRNYTVQPSPNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1C#N)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380527 |

Source

|

| Record name | N1-(3-CYANO-4-METHYL-2-THIENYL)-2-CHLOROACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-Cyano-4-methyl-2-thienyl)-2-chloroacetamide | |

CAS RN |

648859-02-3 |

Source

|

| Record name | N1-(3-CYANO-4-METHYL-2-THIENYL)-2-CHLOROACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid](/img/structure/B1305985.png)